REACTION_CXSMILES
|
[N:1]1([C:6]2[CH:7]=[N:8][CH:9]=[C:10]([CH:15]=2)[C:11]([O:13]C)=[O:12])[CH:5]=[N:4][N:3]=[N:2]1.[OH-].[Li+]>C1COCC1.O>[N:1]1([C:6]2[CH:7]=[N:8][CH:9]=[C:10]([CH:15]=2)[C:11]([OH:13])=[O:12])[CH:5]=[N:4][N:3]=[N:2]1 |f:1.2|
|
Name
|
methyl 5-(1H-tetrazol-1-yl)nicotinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(N=NN=C1)C=1C=NC=C(C(=O)OC)C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting solid isolated by filtration
|
Type
|
CUSTOM
|
Details
|
drying under high vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=NN=C1)C=1C=NC=C(C(=O)O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |